Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate
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Overview
Description
Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate is a heterocyclic compound that belongs to the class of pyridazines Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate typically involves cycloaddition reactions. One common method is the (4 + 2) cycloaddition of alkoxyallenes with 1,2-diaza-1,3-dienes . This reaction is known for its high efficiency, wide substrate scope, and good functional group tolerance.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated pyridazine ring.
Scientific Research Applications
Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is being investigated for its potential neuroprotective and anti-inflammatory properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors in the body, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 6-methyl-2,3,4,5-tetrahydropyridazine-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
344596-94-7 |
---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
methyl 3-methyl-1,4,5,6-tetrahydropyridazine-6-carboxylate |
InChI |
InChI=1S/C7H12N2O2/c1-5-3-4-6(9-8-5)7(10)11-2/h6,9H,3-4H2,1-2H3 |
InChI Key |
UNWYXRSVLTYNDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(CC1)C(=O)OC |
Origin of Product |
United States |
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